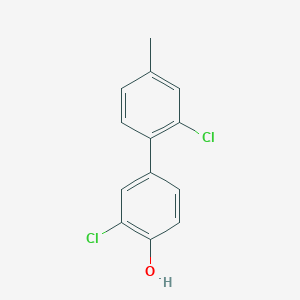
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% (2C5C3C2MPP) is a synthetic phenol compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 162-164°C and a boiling point of 296-297°C. 2C5C3C2MPP is used extensively in organic synthesis and has a wide range of applications in the fields of biology, chemistry, and materials science.
Applications De Recherche Scientifique
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a building block for the synthesis of a variety of organic compounds, such as aryl halides, aryl ethers, and aryl amines. It is also used as a catalyst in organic reactions, such as the Heck reaction and the Suzuki reaction. In addition, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is an organic compound with a wide range of applications in scientific research. Its mechanism of action is based on its ability to react with other molecules, such as aryl halides, aryl ethers, and aryl amines. The reaction of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% with these molecules results in the formation of new molecules with different properties. This process is known as organic synthesis.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is an organic compound and does not have any known biochemical or physiological effects. It is not known to interact with any biological molecules and does not have any known toxic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is its low cost and availability. It is also a relatively non-toxic compound, which makes it a good choice for laboratory experiments. However, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% is not very reactive and can be difficult to work with in some reactions. In addition, it is not suitable for use in reactions that require high temperatures or pressures.
Orientations Futures
The use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in scientific research is expected to continue to expand in the future. One potential area of research is the use of 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% in the synthesis of pharmaceuticals and agrochemicals. In addition, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could be used in the synthesis of materials for use in nanotechnology and biomedical applications. Finally, 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% could be used in the synthesis of new catalysts for organic reactions, such as the Heck reaction and the Suzuki reaction.
Méthodes De Synthèse
2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation of benzene and the Williamson ether synthesis. The most common method of synthesis is the Friedel-Crafts alkylation of benzene, which involves the reaction of benzene with an alkyl halide in the presence of an acid catalyst. The reaction produces an alkylated benzene, which is then hydrolyzed to form 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide to form an ether. The ether is then hydrolyzed to form 2-Chloro-5-(3-chloro-2-methylphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-5-(3-chloro-2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-10(3-2-4-11(8)14)9-5-6-12(15)13(16)7-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSHSOQLCBNPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685998 |
Source


|
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-2-methylphenyl)phenol | |
CAS RN |
1261942-80-6 |
Source


|
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














